molecular formula C12H19N5O3 B4374940 1,3-DIMETHYL-N-(1-METHYL-4-PIPERIDYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

1,3-DIMETHYL-N-(1-METHYL-4-PIPERIDYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4374940
M. Wt: 281.31 g/mol
InChI Key: MKSHSYCQKFXLCA-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-N-(1-METHYL-4-PIPERIDYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound. Compounds of this nature often find applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science due to their unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-N-(1-METHYL-4-PIPERIDYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Nitration: Introduction of the nitro group at the 4-position of the pyrazole ring using nitrating agents like nitric acid.

    Amidation: Coupling of the carboxylic acid group with the piperidine derivative to form the carboxamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-N-(1-METHYL-4-PIPERIDYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, strong bases like sodium hydride.

Major Products

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

1,3-DIMETHYL-N-(1-METHYL-4-PIPERIDYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Agricultural Chemistry: Possible use as a pesticide or herbicide.

    Materials Science: Utilization in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action for compounds like 1,3-DIMETHYL-N-(1-METHYL-4-PIPERIDYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine moiety can interact with biological membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide: Lacks the piperidine moiety.

    N-(1-methyl-4-piperidinyl)-4-nitro-1H-pyrazole-5-carboxamide: Lacks the dimethyl groups.

Uniqueness

1,3-DIMETHYL-N-(1-METHYL-4-PIPERIDYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the combination of its functional groups, which can confer specific reactivity and biological activity not seen in similar compounds.

Properties

IUPAC Name

2,5-dimethyl-N-(1-methylpiperidin-4-yl)-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O3/c1-8-10(17(19)20)11(16(3)14-8)12(18)13-9-4-6-15(2)7-5-9/h9H,4-7H2,1-3H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSHSYCQKFXLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2CCN(CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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